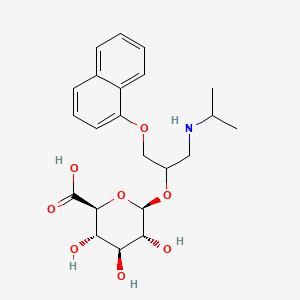
Propranolol glucuronide
概要
説明
Propranolol glucuronide is a metabolite of Propranolol, a non-selective beta-blocker used in the treatment of hypertension, angina, and arrhythmias. This compound is formed in the liver by the conjugation of Propranolol with glucuronic acid.
科学的研究の応用
1. Stereoselectivity in Glucuronidation
Research by Sten et al. (2006) focuses on the stereoselective glucuronidation of Propranolol. The study reveals that certain human UDP-glucuronosyltransferases (UGTs) display reverse stereoselectivity in glucuronidation of Propranolol enantiomers. This suggests specific differences in drug metabolism between the intestine and liver, influenced by the expression of UGT1A10 in extrahepatic locations.
2. Metabolism Across Species
Baughman et al. (2009) conducted an evaluation of Propranolol metabolism in cryopreserved hepatocytes of different species. This study revealed extensive phase I and phase II metabolism across multiple species, noting species-specific metabolites in monkey and dog hepatocytes.
3. Enantioselectivity in Rat Hepatic Microsomes
Yu et al. (2004) developed an RP-HPLC assay for the direct determination of R-(+)- and S-(-)-propranolol glucuronide in rat hepatic microsomes. Their research contributes to understanding the enantioselectivity of Propranolol glucuronidation metabolism.
4. Reaction Phenotyping with Human UGT Families
The study by Yang et al. (2022) explores the glucuronidation of Propranolol and its phase I metabolite by all 19 members of the human UGT1 and UGT2 families. They discovered specific UGTs that glucuronidate Propranolol and its metabolite, providing insight into the metabolic pathways of Propranolol.
5. Propranolol in the Treatment of Infantile Hemangiomas
A study by Ji et al. (2015) discusses the use of Propranolol in treating infantile hemangiomas. The study delves into the mechanisms of action, suggesting that the drug's impact may stem from a combination of events, including the promotion of pericyte-mediated vasoconstriction and the inhibition of vasculogenesis.
6. Stereoselective Urinary Excretion in Chinese Han Subjects
Research conducted by Luan et al. (2005) on the stereoselectivity of phase II glucuronidation metabolism of Propranolol in the Chinese Han population revealed significant differences in the elimination rate and cumulative excretion amount of R-(+)- and S-(-)-Propranolol glucuronide.
7. Propranolol's Effect on Glutathione Homeostasis
Zal et al. (2014) investigated the effects of Propranolol, in combination with furosemide, on glutathione homeostasis in human kidney cell lines. They found that low doses of these drugs might improve the antioxidant defense in patients undergoing treatment.
8. Stereoselective Metabolism by Human UGTs
Yu et al. (2009) studied the stereoselective metabolism of Propranolol glucuronidation by two human UGTs, finding variations in the catalysis of S- and R-enantiomers, which implies differences in drug-drug interactions and metabolic processing.
作用機序
Target of Action
Propranolol glucuronide is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of propranolol are the beta-adrenergic receptors, specifically the β1 and β2 receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .
Biochemical Pathways
Propranolol undergoes three main metabolic pathways: aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . The glucuronidation process involves the addition of a glucuronic acid group to propranolol, forming this compound . This process is facilitated by uridine 5’-diphospho-glucuronosyltransferases (UGTs), a family of enzymes that play a critical role in the metabolism of many endogenous and exogenous compounds .
Pharmacokinetics
Propranolol is extensively metabolized, with most metabolites, including this compound, appearing in the urine . The process of glucuronidation increases the water solubility of propranolol, facilitating its excretion . Propranolol has an extensive first-pass effect and is hepatically metabolized to active and inactive compounds .
Result of Action
The formation of this compound from propranolol is part of the body’s process to eliminate the drug . By increasing the water solubility of propranolol, glucuronidation aids in the drug’s excretion from the body, thereby reducing its effects .
Action Environment
The glucuronidation of propranolol to form this compound can be influenced by various factors. For instance, the activity of UGT enzymes, which facilitate glucuronidation, can be affected by genetic variations and environmental factors . Furthermore, the rate of glucuronidation can impact the clearance of propranolol from the body .
Safety and Hazards
生化学分析
Biochemical Properties
Propranolol glucuronide plays a crucial role in the detoxification and elimination of propranolol. The glucuronidation process involves the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to propranolol, forming this compound . This metabolite interacts with various biomolecules, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 . These interactions are essential for the conjugation and subsequent excretion of this compound.
Cellular Effects
This compound influences several cellular processes. It is primarily involved in the detoxification pathways within hepatocytes, where it aids in the elimination of propranolol. The presence of this compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of UGT enzymes . This modulation can lead to changes in the expression of genes involved in drug metabolism and transport.
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the glucuronidation of propranolol by UGT enzymes. This process enhances the solubility of propranolol, facilitating its excretion via urine or bile . The binding interactions between propranolol and UGT enzymes are critical for the formation of this compound. Additionally, this compound can inhibit or activate other enzymes involved in drug metabolism, thereby influencing the overall metabolic profile of propranolol .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are essential factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in hepatocytes, where prolonged exposure to this compound can lead to changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound is efficiently metabolized and excreted without significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and alterations in cardiovascular function . These threshold effects highlight the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to drug detoxification and excretion. The primary enzymes involved in its metabolism are UGT1A7, UGT1A9, UGT1A10, and UGT2A1 . These enzymes facilitate the glucuronidation of propranolol, leading to the formation of this compound, which is then excreted via urine or bile . The metabolic flux and levels of metabolites can be influenced by the activity of these enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters such as MRP2, MRP3, MRP4, and BCRP play a significant role in the excretion of this compound . These transporters facilitate the movement of this compound from hepatocytes into bile or urine, ensuring its efficient elimination from the body .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum of hepatocytes, where UGT enzymes are abundant . The subcellular localization of this compound is crucial for its activity and function, as it ensures efficient glucuronidation and subsequent excretion. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cell, optimizing its metabolic processing .
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14?,17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCALHJGQCKATMK-PLEVBHNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984920 | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66322-66-5 | |
| Record name | Propranolol glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66322-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propranolol glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30984920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPRANOLOL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CG9RE9H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



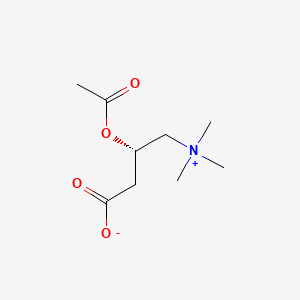
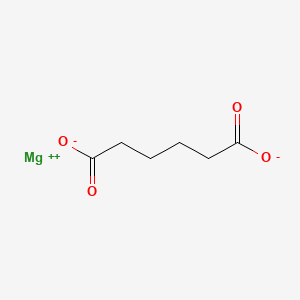
![2-[[[2-(2-Methoxyphenyl)ethylamino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1214311.png)
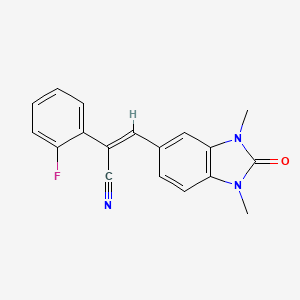
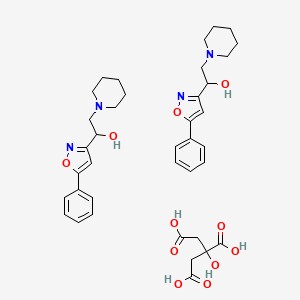
![(2S,4R,5R,8R,9S,11R)-2-[[(2R,6R)-4-cyclopropyl-6-methylmorpholin-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1214314.png)

![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1214319.png)

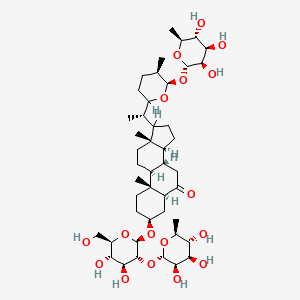
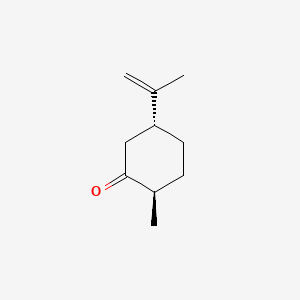
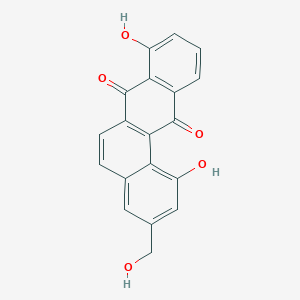
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1214328.png)
![Adenosine-5'-[lysyl-phosphate]](/img/structure/B1214329.png)